molecular formula C25H33N3O4S B11337100 N-[2-(tert-butylcarbamoyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(tert-butylcarbamoyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11337100
M. Wt: 471.6 g/mol
InChI Key: VDEVUPFLJYNBAI-UHFFFAOYSA-N
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Description

N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a piperidine ring, a methanesulfonyl group, and a tert-butylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the methanesulfonyl group and the tert-butylcarbamoyl group. Common reagents used in these reactions include piperidine, methanesulfonyl chloride, and tert-butyl isocyanate. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:

    N-[2-(CARBAMOYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Lacks the tert-butyl group, which may affect its stability and reactivity.

    N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(PHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Lacks the methyl group on the phenyl ring, which may influence its binding affinity and selectivity.

The uniqueness of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H33N3O4S

Molecular Weight

471.6 g/mol

IUPAC Name

N-[2-(tert-butylcarbamoyl)phenyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H33N3O4S/c1-18-9-5-6-10-20(18)17-33(31,32)28-15-13-19(14-16-28)23(29)26-22-12-8-7-11-21(22)24(30)27-25(2,3)4/h5-12,19H,13-17H2,1-4H3,(H,26,29)(H,27,30)

InChI Key

VDEVUPFLJYNBAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)NC(C)(C)C

Origin of Product

United States

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